molecular formula C21H26N6O B6460855 4-({4-[4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl]piperazin-1-yl}methyl)benzonitrile CAS No. 2549053-00-9

4-({4-[4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl]piperazin-1-yl}methyl)benzonitrile

Número de catálogo: B6460855
Número CAS: 2549053-00-9
Peso molecular: 378.5 g/mol
Clave InChI: RGCATMPMESNFNM-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-({4-[4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl]piperazin-1-yl}methyl)benzonitrile is a heterocyclic compound featuring a pyrimidine core substituted with a methyl group and a morpholine ring at positions 4 and 6, respectively. A piperazine linker connects the pyrimidine moiety to a benzonitrile group via a methylene bridge.

Propiedades

IUPAC Name

4-[[4-(4-methyl-6-morpholin-4-ylpyrimidin-2-yl)piperazin-1-yl]methyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N6O/c1-17-14-20(26-10-12-28-13-11-26)24-21(23-17)27-8-6-25(7-9-27)16-19-4-2-18(15-22)3-5-19/h2-5,14H,6-13,16H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGCATMPMESNFNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)CC3=CC=C(C=C3)C#N)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparación Con Compuestos Similares

Compound 5k (4-[4-(Pyrimidin-2-yl-piperazin-1-yl)-6-(quinazolin-4-yloxy)-1,3,5-triazin-2-ylamino]-2-trifluoromethyl-benzonitrile)

  • Key Features : Pyrimidin-2-yl-piperazine substituent, trifluoromethyl-benzonitrile group.
  • Properties : Higher yield (85%) and melting point (283–284°C) compared to analogs, attributed to the pyrimidine-piperazine interaction enhancing stability .
  • Spectral Data : IR and NMR spectra show distinct shifts for pyrimidine N-H and benzonitrile C≡N groups, differing from theoretical calculations due to electronic effects .

Compound 52g (Pyrido[3,4-d]pyrimidin-4(3H)-one Derivative)

  • Key Features: Pyrido[3,4-d]pyrimidinone core, benzonitrile, and pyrazole-methyl substituents.
  • Synthesis : Requires acidic conditions (HCl/THF), indicating sensitivity to deprotection steps compared to the target compound’s likely milder synthesis .
  • Implications : The pyridine fusion may enhance π-stacking interactions in biological systems, a feature absent in the target compound .

Thieno[3,2-d]pyrimidine Derivatives (EP 2 402 347 A1)

  • Key Features: Thienopyrimidine core with morpholine and piperazine groups.
  • Example: 6-(4-Methanesulfonyl-piperazin-1-ylmethyl)-2-(2-methyl-benzoimidazol-1-yl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (MH+ 494.19).
  • The methanesulfonyl group may improve solubility .

Piperazine/Piperidine-Containing Analogs

Compound 5l (4-[4-Benzyl-piperazin-1-yl]-6-(quinazolin-4-yloxy)-1,3,5-triazine-2-ylamino]-2-trifluoromethyl-benzonitrile)

  • Key Features : Benzyl-piperazine substituent.
  • Properties : Lower yield (69%) and melting point (268–269°C) than 5k, highlighting the destabilizing effect of benzyl vs. pyrimidinyl groups on piperazine .

4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile

  • Key Features : Dual piperidine/piperazine-like structure.
  • Structural Insight: Both rings adopt chair conformations, favoring van der Waals interactions in crystal packing.

MK69 (4-(1H-Pyrazol-4-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one)

  • Key Features: Trifluoromethylphenyl-piperazine linked via a butanone chain.

Benzonitrile-Containing Compounds

4-((6-Chloro-2-phenylpyrimidin-4-yl)amino)benzonitrile Derivatives

  • Synthesis : Prepared via nucleophilic aromatic substitution, analogous to the target compound’s likely route.
  • Variants: Hydroxyphenylamino substituents at position 6 modulate electronic properties, contrasting with the target’s methyl-morpholinyl groups .

Implications of Structural Variations

  • Morpholine vs. Methanesulfonyl: Morpholine in the target compound may improve solubility compared to methanesulfonyl in thienopyrimidines, but the latter’s electron-withdrawing nature could enhance binding affinity .
  • Piperazine Linkers : Rigid methylene bridges (target compound) favor defined spatial orientation over flexible ketone chains (MK69), critical for target selectivity .
  • Pyrimidine Substitutions : Methyl and morpholinyl groups in the target compound likely reduce steric hindrance compared to bulkier quinazolinyloxy groups in 5k/5l, improving synthetic accessibility .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.